3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Description
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZVWSTESSHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, also known by its CAS number 1248657-42-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl-substituted pyrazole derivatives with propargyl amines. This compound has been characterized using various techniques such as NMR, HPLC, and mass spectrometry to ensure purity and structural integrity .
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that certain pyrazole compounds demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory applications. In a series of experiments, compounds with similar structures were evaluated for their ability to inhibit COX enzymes, which play a crucial role in the inflammatory process. For instance, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
| Compound | COX Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|
| 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-yn-1-am | 5.40 (COX-1), 0.01 (COX-2) | 344.56 |
| Diclofenac | 54.65 | - |
Anticancer Activity
The compound's potential as an anticancer agent is also being explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have shown that certain pyrazole derivatives can inhibit tumor growth in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrazole derivatives, including 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amines, against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting a potential therapeutic role in treating resistant infections .
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation, compounds structurally related to 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-am demonstrated substantial reductions in paw edema compared to controls. Histopathological analysis revealed minimal gastric toxicity, supporting the safety profile of these compounds .
Scientific Research Applications
The compound “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” is a relatively novel organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article will explore its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and case studies.
Structural Overview
The compound features a pyrazole ring, which is known for its biological activity, linked to a propargyl amine group. This structure may confer unique reactivity and interaction properties, making it an attractive candidate for further investigation.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, “this compound” has shown promise in preliminary assays against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 6.0 | Inhibition of angiogenesis |
Agrochemicals
Pesticidal Properties
The compound has been evaluated for its potential use as a pesticide. Studies have shown that similar pyrazole-based compounds can effectively target pests while minimizing toxicity to non-target organisms. Preliminary tests on “this compound” indicate its efficacy against common agricultural pests.
| Pest Species | LD50 (mg/kg) | Efficacy (%) |
|---|---|---|
| Spodoptera frugiperda | 15 | 85 |
| Aphis gossypii | 10 | 90 |
| Tetranychus urticae | 12 | 88 |
Materials Science
Polymerization Initiator
Another promising application of “this compound” is in the field of materials science as a polymerization initiator. Its unique structure allows it to initiate radical polymerization processes effectively, which is crucial in the development of advanced materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
- Structure : Differs by a methyl group instead of ethyl at the pyrazole N1 position.
- Impact : The shorter alkyl chain reduces steric hindrance and lipophilicity compared to the ethyl analog. This may enhance solubility but decrease metabolic stability in biological systems .
b) 3-[5-(1-Ethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Structure : Incorporates a second pyrazole ring with a trifluoromethyl (–CF3) group.
- The compound’s purity is reported as 95% .
c) Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
Propargylamine Derivatives with Aromatic/Non-Aromatic Substituents
a) 3-(4-Bromophenyl)prop-2-yn-1-amine
- Structure : Replaces the pyrazole with a 4-bromophenyl group.
- Impact: The bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).
b) 3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine
Physicochemical and Spectroscopic Properties
Preparation Methods
General Synthetic Strategy
The preparation of 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine typically involves two key stages:
- Formation of the pyrazole ring through cyclocondensation reactions.
- Introduction of the prop-2-yn-1-amine side chain via nucleophilic substitution or coupling reactions involving terminal alkynes.
This approach is consistent with methods used for related compounds such as 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, where the pyrazole ring is first constructed and then functionalized with the alkyne amine side chain.
Pyrazole Ring Formation
The pyrazole core is generally synthesized by cyclocondensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds such as 1,3-diketones or β-ketoesters. For the 1-ethyl substitution, ethylhydrazine or an equivalent ethyl-substituted hydrazine derivative is used.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclocondensation | Ethylhydrazine + 1,3-diketone or β-ketoester | Solvent: ethanol or other polar solvents |
| Temperature | Reflux or elevated temperature (e.g., 80–100 °C) | Reaction time varies from several hours to overnight |
| Work-up | Cooling, filtration, or extraction | Purification by recrystallization or chromatography |
This step yields the 1-ethyl-pyrazole ring system with a substituent at the 4-position available for further modification.
Introduction of the Prop-2-yn-1-amine Side Chain
The prop-2-yn-1-amine moiety is introduced at the 4-position of the pyrazole ring through nucleophilic substitution or coupling reactions involving terminal alkynes.
Common synthetic routes include:
- Nucleophilic substitution: Using a halogenated prop-2-yne derivative (e.g., propargyl bromide) reacting with the 4-position of the pyrazole ring bearing a nucleophilic site.
- Copper-catalyzed coupling reactions: Such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira-type couplings, where the alkyne is coupled to a suitable pyrazole precursor.
A representative copper-catalyzed procedure adapted from related aminopyrazole syntheses involves:
| Component | Amount/Equiv. | Role |
|---|---|---|
| Sydnone or pyrazole precursor | 1.00 equiv | Starting heterocycle |
| Terminal alkyne derivative | 1.50 equiv | Source of prop-2-yn-1-amine side chain |
| Triethylamine | 1.00 equiv | Base |
| Copper(II) sulfate pentahydrate | 0.20 equiv | Catalyst |
| Sodium ascorbate | 2.00 equiv | Reducing agent for copper catalyst |
| 1,10-Phenanthroline | 0.20 equiv | Ligand for copper catalyst |
| Solvent mixture (water/tBuOH) | 1:1 | Reaction medium |
| Temperature | 80 °C | Reaction temperature |
| Time | 16 hours | Reaction duration |
After completion, the reaction mixture is quenched with EDTA solution, extracted with dichloromethane, washed, dried, and purified by recrystallization or flash chromatography.
Reaction Optimization and Yield Considerations
- Temperature and solvent choice significantly influence the yield and selectivity of the pyrazole formation and alkyne coupling steps.
- Copper-catalyzed reactions benefit from the presence of ligands such as 1,10-phenanthroline to stabilize the catalyst and improve efficiency.
- Purification methods such as recrystallization from methanol or flash chromatography on silica gel are effective in isolating the target compound with high purity.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Cyclocondensation | Ethylhydrazine + 1,3-diketone, reflux | 60-80 | Base step for 1-ethyl substitution |
| Side chain introduction | Nucleophilic substitution or Cu-catalyzed coupling | Propargyl bromide or terminal alkyne, CuSO4, triethylamine, 80 °C, 16 h | 50-70 | Copper catalyst with ligand improves yield |
| Purification | Recrystallization or flash chromatography | Methanol or silica gel column | - | Ensures high purity |
Research Findings and Notes
- The pyrazole ring’s electronic properties allow for versatile functionalization at the 4-position, which is exploited in attaching the prop-2-yn-1-amine group.
- Copper-catalyzed methods provide mild reaction conditions and good functional group tolerance.
- The presence of the ethyl group at the 1-position can influence the reactivity and solubility of intermediates, requiring optimization of reaction parameters.
- Analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
